Tert-butyl (2R)-2-amino-3-methylsulfonylpropanoate
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Overview
Description
Tert-butyl (2R)-2-amino-3-methylsulfonylpropanoate: is an organic compound that features a tert-butyl ester group, an amino group, and a methylsulfonyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Esterification: One common method to prepare tert-butyl esters involves the reaction of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Transesterification: Another method involves the transesterification of methyl or ethyl esters with tert-butyl alcohol under acidic or basic conditions.
Industrial Production Methods: Industrially, tert-butyl esters can be produced using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylsulfonyl group can undergo oxidation reactions to form sulfone derivatives.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Chemistry: Tert-butyl (2R)-2-amino-3-methylsulfonylpropanoate is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl (2R)-2-amino-3-methylsulfonylpropanoate exerts its effects depends on its specific application. For example, as a protecting group in peptide synthesis, it prevents unwanted reactions at the amino group during the synthesis process. The tert-butyl group can be selectively removed under mild acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Tert-butyl (2R)-2-amino-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a methylsulfonyl group.
Tert-butyl (2R)-2-amino-3-methylpropanoate: Similar structure but without the sulfonyl group.
Uniqueness: Tert-butyl (2R)-2-amino-3-methylsulfonylpropanoate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and properties compared to other tert-butyl esters. This makes it particularly useful in specific synthetic applications where the sulfonyl group plays a crucial role .
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-methylsulfonylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4S/c1-8(2,3)13-7(10)6(9)5-14(4,11)12/h6H,5,9H2,1-4H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHXUGKMBLRPOY-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CS(=O)(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CS(=O)(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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